N-(diphenylmethyl)-2-phenoxypropanamide
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Overview
Description
N-(diphenylmethyl)-2-phenoxypropanamide: is an organic compound that features a diphenylmethyl group attached to a 2-phenoxypropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-2-phenoxypropanamide typically involves the reaction of diphenylmethylamine with 2-phenoxypropanoic acid or its derivatives. One common method is the amidation reaction, where diphenylmethylamine reacts with 2-phenoxypropanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of microreactors has also been explored to enhance the efficiency and safety of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(diphenylmethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles in the presence of a base
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: N-(diphenylmethyl)-2-phenoxypropanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: In the field of medicinal chemistry, this compound has been investigated for its potential as a pharmacophore. Its structural features make it a candidate for the design of new drugs, particularly those targeting central nervous system disorders .
Industry: The compound is also used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-2-phenoxypropanamide is primarily based on its ability to interact with specific molecular targets. The diphenylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the phenoxypropanamide moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Modafinil: A wakefulness-promoting agent with a similar diphenylmethyl structure.
Adrafinil: A prodrug of modafinil, also featuring a diphenylmethyl group.
Flmodafinil: A fluorinated derivative of modafinil with enhanced potency.
Uniqueness: N-(diphenylmethyl)-2-phenoxypropanamide stands out due to its unique combination of a diphenylmethyl group and a phenoxypropanamide backbone. This structural arrangement provides distinct physicochemical properties and reactivity patterns, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-benzhydryl-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-17(25-20-15-9-4-10-16-20)22(24)23-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-17,21H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRGYWILLXMXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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